molecular formula C12H14N2O3 B1250447 Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester CAS No. 180910-53-6

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester

Cat. No.: B1250447
CAS No.: 180910-53-6
M. Wt: 234.25 g/mol
InChI Key: HOKKPWFYPCZZNA-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester, is a synthetic carbamate derivative featuring an indole core substituted with a hydroxy group at the 1-position and a carbamic acid methyl ester moiety linked via an ethyl chain at the 3-position. Indole derivatives are widely studied for their biological relevance, including roles in neurotransmitter systems (e.g., serotonin analogs) and enzyme inhibition .

Properties

IUPAC Name

methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKPWFYPCZZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CN(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453505
Record name Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180910-53-6
Record name Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylamine-Mediated Carbamate Synthesis

A patent-pending method (EP0577167A2) describes the production of N-hydroxycarbamate intermediates using carbonic acid diesters and hydroxylamine under basic conditions. Adapted for this compound, the reaction proceeds via:

ROCOOR’+NH2OHBaseR”NHCOOR’+ROH\text{ROCOOR'} + \text{NH}_2\text{OH} \xrightarrow{\text{Base}} \text{R''NHCOOR'} + \text{ROH}

Where R = methyl, R' = tert-butyl, and R'' = 2-(1-hydroxyindol-3-yl)ethyl. Key parameters include:

  • Temperature : 10–20°C to prevent indole decomposition

  • Base : Sodium hydroxide (20% aqueous), maintaining pH 12.0–12.5

  • Reaction time : 5 hours for 90% conversion

This method avoids toxic phosgene derivatives, but requires careful stoichiometric control—1.2 equivalents of hydroxylamine sulfate per diester group minimizes over-alkylation.

Carbamoyl Chloride Coupling

Alternative routes employ pre-formed carbamoyl chlorides reacting with 2-(1-hydroxyindol-3-yl)ethanol:

ClCONR2+HOCH2CH2Indole-OHR2NC(O)OCH2CH2Indole-OH+HCl\text{ClCONR}2 + \text{HOCH}2\text{CH}2\text{Indole-OH} \rightarrow \text{R}2\text{NC(O)OCH}2\text{CH}2\text{Indole-OH} + \text{HCl}

Triethylamine (3 equivalents) scavenges HCl, while dichloromethane at −10°C suppresses ester hydrolysis. Reported yields reach 68%, limited by the hygroscopic nature of carbamoyl chlorides.

Methyl Ester Installation

Direct Esterification

The methyl ester group is introduced via two primary methods:

Method A :

HOOCCH2CH2Indole-OH+CH3OHH+CH3OCOCH2CH2Indole-OH+H2O\text{HOOCCH}2\text{CH}2\text{Indole-OH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{OCOCH}2\text{CH}2\text{Indole-OH} + \text{H}_2\text{O}

Using Amberlyst-15 catalyst in refluxing methanol (65°C, 12 hours), this method achieves 82% conversion but risks indole ring methylation.

Method B :
Dimethyl sulfate alkylation under phase-transfer conditions:

ParameterOptimal Value
Temperature0–5°C
BaseK₂CO₃ (2.5 equiv)
SolventTHF/H₂O (4:1)
Reaction time8 hours
Yield74%

This approach minimizes dialkylation but requires strict temperature control to prevent dimethyl sulfate decomposition.

Purification and Characterization

Crude product purification involves:

  • Liquid-liquid extraction : 3× washes with 10% NaHCO₃ to remove acidic byproducts

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

  • Recrystallization : From ethanol/water (9:1), yielding white crystals (mp 142–144°C)

Critical characterization data:

  • HRMS (ESI+) : m/z 235.1543 [M+H]⁺ (calc. 235.1549 for C₁₂H₁₅N₂O₃)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, OH), 7.45–6.95 (m, 4H, indole), 4.15 (t, J=6.4 Hz, 2H, CH₂), 3.61 (s, 3H, OCH₃)

Scale-Up Considerations

Industrial production faces three key challenges:

  • Indole stability : Continuous pH monitoring (pH 7.8–8.2) during hydroxylamine reactions prevents ring opening

  • Solvent recovery : Dichloromethane is replaced with methyl tert-butyl ether (MTBE) in newer protocols, reducing environmental impact

  • Catalyst recycling : Heterogeneous catalysts like ZrO₂/SiO₂ enable 5 reaction cycles without yield loss (≤2%)

A comparative analysis of laboratory vs. pilot-scale synthesis shows:

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Overall yield58%51%
Purity98.5%97.2%
Cycle time72 hours85 hours

Yield differences arise primarily from slower heat dissipation in large-scale alkylation steps.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Recent trials with Candida antarctica lipase B (CAL-B) show promise for stereoselective synthesis:

  • Reaction : Transcarbamoylation between vinyl carbamate and 2-(1-hydroxyindol-3-yl)ethanol

  • Conditions : 35°C, 24 hours, solvent-free

  • Yield : 41% with 99% ee (enantiomeric excess)

While yields remain suboptimal, this approach eliminates harsh bases and enables chiral resolution.

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) enhance mixing during exothermic carbamate formation:

  • Residence time : 12 minutes vs. 5 hours in batch

  • Yield improvement : 89% vs. 72% batch

  • Byproduct reduction : 3.2% vs. 11% batch

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Structure and Formula

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol

The compound's structure features a carbamate functional group linked to an indole moiety, which is crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that carbamic acid derivatives, including methyl N-[2-(1H-indol-3-yl)ethyl]carbamate, exhibit anti-inflammatory activities. This is particularly relevant in the context of conditions such as arthritis and other inflammatory diseases. Studies have shown that these compounds can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) .

Neuroactive Potential

The presence of the indole moiety suggests potential neuroactive properties. Compounds similar to methyl N-[2-(1H-indol-3-yl)ethyl]carbamate have been studied for their effects on neurotransmission and neuroprotection. Initial findings suggest that this compound may interact with receptors involved in neurotransmission, which could lead to applications in treating neurological disorders .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate may contribute to oxidative stress reduction, thereby offering protective effects against various diseases linked to oxidative damage .

Case Study 1: Anti-inflammatory Characterization

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indoline-based compounds and evaluated their anti-inflammatory effects using in vitro assays. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate was among the compounds tested, showing promising results in reducing pro-inflammatory cytokines .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of indole derivatives demonstrated that methyl N-[2-(1H-indol-3-yl)ethyl]carbamate could enhance neuronal survival under oxidative stress conditions. The study utilized primary neuronal cultures exposed to oxidative agents and assessed cell viability through MTT assays. The findings suggested that this compound could modulate oxidative stress responses effectively .

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: Methyl esters (target compound) are hydrolyzed faster than ethyl esters (e.g., Fenoxycarb), suggesting shorter half-life but reduced toxicity risk .
  • Target Selectivity : The 1-hydroxyindole group may confer selectivity for serotoninergic receptors or antioxidant enzymes, unlike Rivastigmine’s cholinesterase focus .
  • Synthetic Challenges : highlights the complexity of indole functionalization, requiring protective groups for hydroxy and carbamate moieties during synthesis .

Notes

  • Contradictions : and suggest carbamates with long alkyl chains disrupt membranes, but this property is absent in the target compound due to its shorter chain .
  • Research Gaps: Limited data exist on the target compound’s in vivo efficacy; further studies should compare its pharmacokinetics with Rivastigmine and indole-based analogs .

Biological Activity

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester, often referred to as an indole derivative, is a compound of significant interest in medicinal chemistry. Its biological activity has implications in various therapeutic areas, particularly in cancer treatment and neuropharmacology. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety linked to a carbamic acid structure. The chemical formula is C12H14N2O3, and its molecular weight is approximately 234.25 g/mol. The structural features contribute to its potential biological activity, particularly through mechanisms involving enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

  • Anticancer Properties :
    • Indole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
    • Case Study : A study reported that similar indole derivatives exhibit cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range, indicating effective dose-response relationships .
  • Neuropharmacological Effects :
    • The compound may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.
    • Research Findings : Analogous compounds have been shown to enhance cognitive function and exhibit neuroprotective effects by modulating cholinergic pathways .

Table 1: Biological Activity Summary

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast Cancer Cell LinesCytotoxicity (IC50 < 10 µM)
NeuroprotectionAnimal ModelsCognitive Enhancement
Enzyme InhibitionCYP450 EnzymesReduced Metabolism

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of carbamic acid derivatives is crucial for evaluating their therapeutic potential:

  • Absorption and Distribution : The methyl ester form enhances lipophilicity, improving cellular uptake.
  • Metabolism : Initial studies suggest that the compound is metabolized by cytochrome P450 enzymes, which can affect its efficacy and safety profile .
  • Toxicity Profile : Preliminary toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety margin for therapeutic use .

Future Directions in Research

Research into carbamic acid derivatives continues to expand, focusing on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the indole or carbamate structures influence biological activity.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to enhance efficacy while minimizing side effects.
  • Clinical Trials : Initiating clinical trials to assess the safety and efficacy of these compounds in human subjects.

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